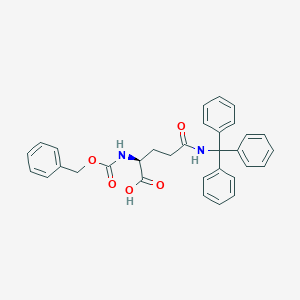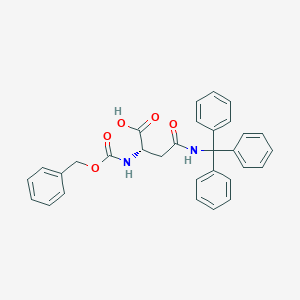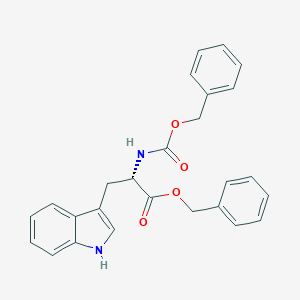
Ac-Lys(Z)-OH
Übersicht
Beschreibung
Ac-Lys(Z)-OH is a modified amino acid. The modification occurs on the lysine residue, which is acetylated . This modification is a key post-translational modification that plays a critical role in both eukaryotes and prokaryotes .
Synthesis Analysis
Lysine acetylation is a conserved and important post-translational modification (PTM) that plays a key role in plant physiological and metabolic processes . Based on advances in Lys-acetylated protein immunoenrichment and mass-spectrometric technology, LysAc proteomics studies have been performed in many species .
Molecular Structure Analysis
The molecular formula of Ac-Lys(Z)-OH is C16H22N2O5 . It has a molecular weight of 322.36 g/mol . The structure includes a central β sheet surrounded by α helices at both the sides .
Chemical Reactions Analysis
Aminophilic electrophiles showed disparate proteomic reactivities that range from selective interactions with a handful of lysines to, for a set of dicarboxaldehyde fragments, remarkably broad engagement of the covalent small-molecule–lysine interactions captured by the entire library .
Physical And Chemical Properties Analysis
The physical and chemical properties of Ac-Lys(Z)-OH include a molecular weight of 322.36 g/mol, a computed XLogP3-AA of 1.5, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 5, and a rotatable bond count of 10 .
Wissenschaftliche Forschungsanwendungen
Biochemistry: Antibody Development
Ac-Lys(Z)-OH plays a crucial role in the development of antibodies for detecting acetylated lysine residues. These antibodies are essential for studying post-translational modifications (PTMs) that regulate protein function and gene expression .
Pharmacology: Drug Design
In pharmacology, Ac-Lys(Z)-OH is used to create proteolysis targeting chimeras (PROTACs), which are molecules designed to target specific proteins for degradation. This has implications for developing new cancer therapies .
Molecular Biology: Histone Modification Studies
This compound is utilized in molecular biology to study histone modifications, particularly acetylation. It serves as a substrate in assays to measure the activity of histone deacetylases (HDACs), which are key regulators of gene expression .
Clinical Research: Cancer Imaging
Ac-Lys(Z)-OH derivatives are used in clinical research for imaging and targeting tumor cells. For instance, they can be tagged with fluorescent dyes for molecular fluorescence-guided surgery of tumors .
Chemical Synthesis: Peptide Conjugation
In chemical synthesis, Ac-Lys(Z)-OH is employed for peptide conjugation to create complex molecules with specific biological activities. It’s a building block for synthesizing peptides with desired properties for research and therapeutic applications .
Material Science: Peptide Structure Analysis
Ac-Lys(Z)-OH is instrumental in material science for exploring the conformational preferences of peptides. It helps in understanding peptide structures, which is vital for designing materials with specific characteristics .
Wirkmechanismus
Target of Action
Ac-Lys(Z)-OH, also known as acetylated lysine, primarily targets histone deacetylases (HDACs), particularly HDAC6 . HDACs are considered promising epigenetic targets for chemical protein degradation due to their diverse roles in physiological cellular functions and in the diseased state . HDAC6 is highly expressed in several types of cancers and is linked to the aggressiveness of tumors .
Mode of Action
Ac-Lys(Z)-OH interacts with its targets by mimicking the physiological protein degradation system, namely, the ubiquitin-proteasome system (UPS) . It acts as a proteolysis-targeting chimera (PROTAC), a bifunctional molecule that hijacks the cell’s UPS . The compound’s interaction with HDAC6 leads to the inhibition of HDAC6 .
Biochemical Pathways
The primary biochemical pathway affected by Ac-Lys(Z)-OH is the protein acetylation pathway . Protein acetylation is a post-translational modification regulated by enzymes of opposing function, lysine acetyltransferases (KATs) and deacetylases (KDACs) . Ac-Lys(Z)-OH, as an acetylated lysine, plays a significant role in this pathway.
Pharmacokinetics
It is known that the compound’s bioavailability and stability can be influenced by various factors, including its hydrophobicity . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Ac-Lys(Z)-OH.
Result of Action
The action of Ac-Lys(Z)-OH results in the inhibition of HDAC6, leading to changes in the acetylation status of proteins . This can have a major impact on the function, structure, stability, and location of thousands of proteins involved in diverse cellular processes .
Action Environment
The action of Ac-Lys(Z)-OH can be influenced by various environmental factors. For instance, the compound’s efficacy and stability can be affected by the hydrophobicity of its environment . Additionally, the compound’s action can be influenced by the presence of other molecules in its environment, such as other proteins or enzymes .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-2-acetamido-6-(phenylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-12(19)18-14(15(20)21)9-5-6-10-17-16(22)23-11-13-7-3-2-4-8-13/h2-4,7-8,14H,5-6,9-11H2,1H3,(H,17,22)(H,18,19)(H,20,21)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUVJQBGBKAJMS-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ac-Lys(Z)-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





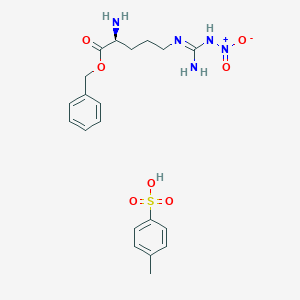

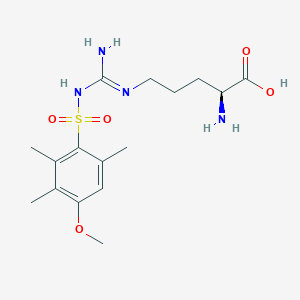

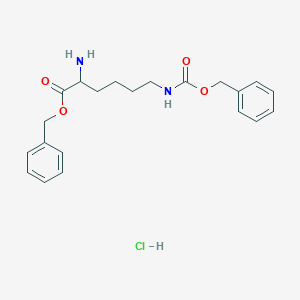

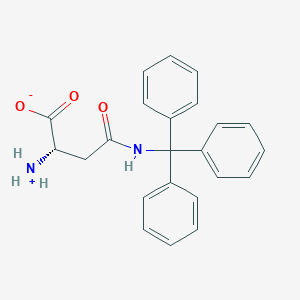

![L-Lysine,N6-[(4-methylphenyl)sulfonyl]-N2-[(phenylmethoxy)carbonyl]-](/img/structure/B554764.png)
